molecular formula C26H28BrN3O B2757542 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946365-82-8

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Cat. No. B2757542
CAS RN: 946365-82-8
M. Wt: 478.434
InChI Key: DPIKTWLSFCQEBK-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H28BrN3O and its molecular weight is 478.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The research in synthetic chemistry has explored methods for creating highly functionalized isoquinolines, including compounds similar to the specified chemical structure. A notable example is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through rhodium-catalyzed processes. This synthesis leverages the intramolecular reaction of a benzyl bromide and an α-imino carbene, suggesting a methodology that could potentially be applied to or be related to the synthesis of the specified compound (He et al., 2016).

Potential Biological Activities

Research into the biological activities of structurally similar compounds has shown that tetrahydroisoquinolinyl benzamides exhibit significant affinity for σ receptors, which are implicated in various neurological processes. Specifically, studies have demonstrated that such compounds can act as potent and selective ligands for σ2 receptors, indicating potential research applications in the exploration of σ receptor-mediated physiological and pathophysiological roles (Xu, Lever, & Lever, 2007).

Conformational Studies and Derivatives

Further investigations into the conformational aspects and structural modifications of isoquinoline derivatives have been conducted to understand their interactions with biological targets. The creation of conformationally restricted analogs, including those involving dihydroisoquinoline scaffolds, explores the structural requirements for biological activity, offering insights into the design of more effective compounds with specific receptor affinities (Norman, Kelley, & Hollingsworth, 1993).

Structural Modifications and Activity

The effects of structural modifications in the amino portion of similar benzamides have been studied, highlighting the importance of the nitrogen's position within the ring for maintaining receptor affinity and selectivity. This research is crucial for understanding how minor changes in molecular structure can significantly impact the biological properties of these compounds, potentially guiding the development of new therapeutic agents (Fan, Lever, & Lever, 2011).

properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIKTWLSFCQEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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